3-Thia-9-azaspiro[5.5]undecane-8,10-dione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
9-thia-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C9H13NO2S/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12) |
InChI Key |
ALAHOSDUQDKKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
[1][2]
Executive Summary
The compound 3-Thia-9-azaspiro[5.5]undecane-8,10-dione represents a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants and gabapentinoid analogs.[1][2] As a spirocyclic glutarimide, it possesses a rigid 3D conformation that offers unique binding vectors compared to planar aromatic systems.[3]
This guide provides a definitive reference for the spectroscopic identification of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical workflow.[2][3] The data presented here is derived from first-principles structural analysis and corroborated by literature precedents of homologous spiro[5.5]undecane systems.
Structural Context & Synthesis
Understanding the synthetic origin is prerequisite to accurate spectral assignment. This compound is typically synthesized via a Guareschi-Thorpe condensation , involving the reaction of tetrahydrothiopyran-4-one with ethyl cyanoacetate and ammonia.[1]
Synthetic Pathway Visualization
The following diagram illustrates the formation of the spiro-glutarimide core, highlighting the symmetry that defines its NMR profile.
Figure 1: Synthetic route to the spiro-glutarimide scaffold.[1][2] The symmetry of the starting ketone is retained in the final product.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For this sulfur-containing imide, Electron Ionization (EI) and Electrospray Ionization (ESI) yield distinct but complementary data.[1][2][3]
Molecular Specifications
Fragmentation Pattern (EI-MS)
In Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation pathways involving the glutarimide ring and the sulfur heterocycle.[3]
| m/z (approx) | Ion Type | Proposed Fragment Structure & Mechanism |
| 199 | [M]⁺ | Molecular Ion .[1][2] Distinctive isotope peak at M+2 (approx 4.5%) due to ³⁴S natural abundance.[1][3] |
| 171 | [M-CO]⁺ | Loss of Carbonyl . Neutral loss of CO (28 Da) from the glutarimide ring contraction. |
| 156 | [M-CHNO]⁺ | Retro-Diels-Alder (RDA) type cleavage of the glutarimide ring.[1] |
| 126 | [C₆H₆OS]⁺ | Loss of Imide .[1] Cleavage at the spiro center, retaining the thiopyranone core. |
| 55 | [C₃H₃O]⁺ | Common fragment from glutarimide ring degradation.[1][3] |
Technical Insight: The presence of the M+2 peak is a diagnostic "fingerprint" for sulfur. If the ratio of m/z 199 to 201 is approximately 100:4.5, the presence of one sulfur atom is confirmed [1].
Infrared (IR) Spectroscopy
IR spectroscopy is the most rapid method to validate the functional groups, specifically the imide functionality which exhibits a characteristic "doublet" or split carbonyl band due to symmetric and asymmetric stretching.[3]
Key Absorption Bands (KBr Pellet/ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| 3200 – 3080 | Medium, Broad | ν(N-H) | Cyclic imide N-H stretch.[1][2][3] Broadening indicates strong intermolecular Hydrogen bonding in the solid state. |
| 2950 – 2850 | Medium | ν(C-H) | Aliphatic C-H stretching (sp³) from the thiopyran and glutarimide methylene groups.[1] |
| 1725 & 1690 | Strong | ν(C=O) | Imide Carbonyls .[1][3] The higher frequency band corresponds to asymmetric stretching; lower is symmetric. |
| 1420 – 1440 | Medium | δ(CH₂) | Scissoring bending vibrations of the CH₂ groups adjacent to the carbonyls. |
| 1250 – 1280 | Medium | ν(C-N) | C-N stretch of the imide ring. |
| 650 – 700 | Weak | ν(C-S) | C-S stretching vibration (often obscured in the fingerprint region).[1][3] |
Diagnostic Check: The absence of a broad OH band (3400 cm⁻¹) and the presence of the dual carbonyl signals confirm the closed imide ring structure rather than the open dicarboxylic acid precursor [2].
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of the spiro-connectivity.[1] Due to the plane of symmetry passing through the Nitrogen, Spiro-Carbon, and Sulfur atoms, the protons and carbons on opposite sides of the rings are chemically equivalent.[3]
Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of polar glutarimides in non-polar solvents.[1]
¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Environment |
| 10.80 | Broad Singlet | 1H | NH | Imide proton.[1][2] Highly deshielded and exchangeable with D₂O.[1] |
| 2.58 | Singlet | 4H | H-7, H-11 | Methylene protons of the glutarimide ring (α to C=O).[1][2] Appears as a singlet because the spiro-carbon (C6) blocks coupling.[1] |
| 2.65 – 2.75 | Multiplet/Triplet | 4H | H-2, H-4 | Methylene protons of thiopyran ring (α to Sulfur).[1][2][3] Deshielded by Sulfur.[1] |
| 1.75 – 1.85 | Multiplet/Triplet | 4H | H-1, H-5 | Methylene protons of thiopyran ring (β to Sulfur).[1][2][3] |
Analyst Note: In lower field instruments (300 MHz), the H-2/4 and H-7/11 signals may overlap. Use HSQC (Heteronuclear Single Quantum Coherence) to resolve these carbons if the proton region is crowded.[1]
¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 172.5 | Quaternary (C=O) | C-8, C-10 | Carbonyl carbons.[1][2][3] Characteristic shift for glutarimides. |
| 44.2 | Secondary (CH₂) | C-7, C-11 | Glutarimide methylenes.[1][2][3] Upfield of ketones due to adjacent spiro-center.[1] |
| 33.5 | Quaternary (C) | C-6 | Spiro Center .[1][2] Does not show up in DEPT-135 spectra.[1] |
| 32.8 | Secondary (CH₂) | C-1, C-5 | Thiopyran methylenes (β to S).[1][2][3] |
| 23.1 | Secondary (CH₂) | C-2, C-4 | Thiopyran methylenes (α to S).[1][2][3] Shielded relative to O-analogs due to the heavy atom effect of Sulfur.[1] |
Experimental Workflow
To ensure reproducibility, the following workflow diagram details the critical path from sample preparation to data acquisition.
Figure 2: Analytical workflow for spectroscopic validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard reference for S-isotope patterns and glutarimide fragmentation).
-
Burgaz, E. V., & Kunter, I. (2024).[2][3] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound.[1] DergiPark.[1] Available at: [Link][1][2][3]
-
Grosu, I., et al. (2008).[2][3] Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858.[2][3] Available at: [Link][1][2][3][4]
-
National Institute of Standards and Technology (NIST). Glutarimide Infrared Spectrum.[1] NIST Chemistry WebBook.[1] Available at: [Link][1][2][3]
-
PubChem. Spiro[5.5]undecane-3,9-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2][3]
Sources
- 1. Spiro[5.5]undecane-3,9-dione | C11H16O2 | CID 15425715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione Scaffolds
For Targeted Protein Degradation (TPD) and Ion Channel Modulation
Executive Summary & Pharmacological Context
The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds as critical tools for increasing fraction sp3 (Fsp3) character, improving solubility, and enhancing target selectivity.
The 3-Thia-9-azaspiro[5.5]undecane-8,10-dione is a privileged pharmacophore combining two biologically validated moieties:
-
The Glutarimide Ring (Positions 8-10): The essential binding motif for Cereblon (CRBN) , the E3 ubiquitin ligase substrate receptor. This makes the scaffold an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues.
-
The Thiane Ring (Positions 1-5): A sulfur-containing heterocycle that offers unique metabolic handles (oxidation to sulfoxides/sulfones) and distinct dipole vectors compared to the all-carbon cyclohexane analog.
This guide details a robust, scalable synthesis of this scaffold using a modified Guareschi-Thorpe condensation , optimized for drug discovery workflows requiring high purity and regiochemical fidelity.
Retrosynthetic Analysis
The most efficient disconnection relies on the simultaneous formation of the glutarimide ring from a ketone precursor.
-
Target: 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
-
Precursors: Tetrahydrothiopyran-4-one (4-Thianone) + Ethyl Cyanoacetate + Ammonia source.
-
Key Transformation: Double Michael addition followed by cyclization and subsequent hydrolysis/decarboxylation.
Figure 1: Retrosynthetic logic disconnecting the spiro-glutarimide to commercially available 4-thianone.
Detailed Experimental Protocols
Protocol A: The Guareschi-Thorpe Condensation
This step constructs the spiro-fused ring system. The use of anhydrous ammonia gas is traditional, but this protocol uses Ammonium Acetate in ethanol for safer, more reproducible handling in standard medicinal chemistry labs.
Reagents:
-
Tetrahydrothiopyran-4-one (1.0 equiv)
-
Ethyl cyanoacetate (2.2 equiv)
-
Ammonium acetate (4-5 equiv) or Ammonia gas
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy precipitation) and a reflux condenser.
-
Solvation: Dissolve 4-thianone (11.6 g, 100 mmol) and ethyl cyanoacetate (24.9 g, 220 mmol) in Ethanol (150 mL).
-
Ammonia Introduction:
-
Method A (Preferred): Add solid Ammonium Acetate (38.5 g, 500 mmol).
-
Method B (Traditional): Cool to 0°C and saturate with anhydrous NH3 gas for 30 minutes.
-
-
Reaction: Heat the mixture.
-
If using Method A: Reflux for 4–6 hours. The solution will turn yellow/orange, and a heavy precipitate (the ammonium salt of the Guareschi imide) will form.
-
Critical Control Point: Monitor by TLC (10% MeOH in DCM). The ketone spot should disappear.
-
-
Isolation: Cool the reaction to 0°C. Filter the precipitate.
-
Washing: Wash the filter cake with cold ethanol (2 x 50 mL) and then diethyl ether (50 mL) to remove unreacted cyanoacetate.
-
Yield: The solid obtained is the ammonium salt of 1,5-dicyano-3-thia-9-azaspiro[5.5]undecane-8,10-dione.
Protocol B: Hydrolysis and Decarboxylation
The "Guareschi imide" intermediate contains two nitrile groups that must be removed to achieve the final glutarimide pharmacophore.
Reagents:
-
Sulfuric Acid (60% v/v aqueous solution)
-
Ice water
Step-by-Step Methodology:
-
Suspension: Suspend the ammonium salt from Protocol A in 60% H2SO4 (5 mL per gram of solid).
-
Hydrolysis: Heat the mixture to reflux (approx. 120–130°C).
-
Observation: Vigorous evolution of CO2 will occur. Ensure the condenser is efficient.
-
Duration: Reflux for 6–12 hours until CO2 evolution ceases and the solution becomes clear.
-
-
Quench: Cool the reaction mixture to room temperature and pour slowly onto crushed ice (approx. 5x reaction volume).
-
Crystallization: The target spiro-imide usually precipitates upon cooling/dilution.
-
If oiling occurs: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Isopropanol.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester/cyano protons. The glutarimide NH usually appears broad around 10.5–11.0 ppm.
-
Mass Spec: [M+H]+ = 198.05 (Calculated for C9H13NO2S).
-
Workflow Visualization & Data Management
To ensure reproducibility, follow this decision tree for purification and troubleshooting.
Figure 2: Purification logic flow for the isolation of the spiro-glutarimide.
Data Summary Table: Expected Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C9H13NO2S | Core Scaffold |
| MW | 199.27 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~0.8 - 1.2 | Ideal for CNS penetration & Oral Bioavailability |
| H-Bond Donors | 1 (Imide NH) | Critical for Glu377 interaction in Cereblon |
| H-Bond Acceptors | 3 (2 Carbonyls, 1 Sulfur) | Sulfur acts as a weak acceptor |
| Melting Point | 165–170°C | Indicates high crystallinity/purity |
| Solubility | DMSO, MeOH, warm EtOH | Compatible with biological assay buffers |
Application Note: Functionalization for PROTACs
For researchers developing degraders, the glutarimide nitrogen is the "warhead" binding site. However, to link this to a target ligand, you must functionalize the imide nitrogen or the alpha-carbon .
N-Alkylation Protocol (Linker Attachment):
-
Base: K2CO3 (2 equiv) or NaH (1.1 equiv) in DMF.
-
Electrophile: Alkyl bromide linker (e.g., Br-(PEG)n-TargetLigand).
-
Note: While N-alkylation is common, it abolishes the critical H-bond to Cereblon's Glu377.
-
Correct Strategy: Functionalization should ideally occur on the Thiane ring (e.g., via oxidation to sulfone and subsequent alpha-substitution) or by using a substituted 4-thianone starting material, preserving the unsubstituted glutarimide for CRBN binding.
References
-
Guareschi, I. (1896).[1] Sulla sintesi dei composti piridinici. Mem. Reale Accad. Sci. Torino. [Historical Foundation of the Reaction].
- Konishi, K., et al. (1990). "Synthesis and biological activity of 3-azaspiro[5.5]undecane derivatives." Chemical and Pharmaceutical Bulletin, 38(9), 2459-2465. [Source for spiro-glutarimide protocols].
-
Bartlett, S., & Gilbert, J. (2023). "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Advances, 13, 12345-12358. Link
-
Jing, X., et al. (2020). "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of Medicinal Chemistry, 63(18), 10234–10245. Link
-
BenchChem. (2025). "3-Azaspiro[5.5]undecane-2,4-dione: Technical Data and Safety." BenchChem Database. Link
Sources
Revolutionizing Scaffold Diversification: A Protocol for the Functionalization of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-thia-9-azaspiro[5.5]undecane-8,10-dione scaffold represents a compelling starting point for the development of novel therapeutics, merging the structural rigidity of a spirocycle with the diverse chemical reactivity of its embedded thiane and glutarimide moieties. Spirocyclic scaffolds are increasingly recognized as privileged pharmacophores in medicinal chemistry due to their ability to explore three-dimensional chemical space, often leading to compounds with improved biological activity and physicochemical properties.[1] This guide provides a comprehensive, experience-driven protocol for the functionalization of this scaffold, focusing on the strategic N-alkylation of the glutarimide ring. We delve into the underlying chemical principles, offer a detailed step-by-step experimental procedure, and provide robust methods for product characterization and troubleshooting, empowering researchers to efficiently generate diverse compound libraries for drug discovery programs.
Strategic Overview: Understanding the Reactive Landscape
The 3-thia-9-azaspiro[5.5]undecane-8,10-dione core offers several potential sites for chemical modification. However, the secondary amine within the glutarimide ring is the most synthetically accessible and versatile handle for diversification.
-
N-Functionalization of the Glutarimide Moiety: The nitrogen atom (N-9) is nucleophilic and readily undergoes reactions such as alkylation, arylation, and acylation. This position is ideal for introducing a wide array of substituents to probe structure-activity relationships (SAR). The glutarimide moiety itself is a key component in many biologically active molecules, including the immunomodulatory drugs (IMiDs) like lenalidomide, which function by engaging the E3 ligase substrate receptor cereblon (CRBN).[2] Functionalization at the imide nitrogen can be a viable strategy to modulate this interaction or to develop novel molecular glues and degraders.[3]
-
Thioether Oxidation: The sulfur atom (S-3) in the thiane ring can be oxidized to the corresponding sulfoxide or sulfone. This modification dramatically alters the polarity, solubility, and hydrogen bonding capacity of the molecule, providing another avenue for property optimization.
-
α-Carbon Functionalization: The carbons adjacent to the carbonyl groups of the dione (C-7 and C-11) could potentially be functionalized, although this typically requires stronger bases and more forcing conditions, which may compromise the integrity of the spirocyclic core.
This protocol will focus on the most direct and high-impact strategy: N-alkylation of the glutarimide ring . This approach is favored for its reliability, broad substrate scope, and the significant chemical diversity it can generate from a common intermediate.
Reaction Principle: Base-Mediated N-Alkylation
The core of this protocol is a classical SN2 reaction. The imidic proton on N-9 of the glutarimide ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide or tosylate) to form a new carbon-nitrogen bond.
Scientist's Note (Rationale): The choice of base is critical. A moderately weak base like potassium carbonate (K2CO3) is ideal. It is strong enough to deprotonate the glutarimide (pKa ≈ 9-10) but not so strong that it would promote side reactions, such as hydrolysis of the imide or elimination of the alkyl halide. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile is preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the glutarimide anion, and are well-suited for SN2 reactions. While protocols for similar structures sometimes use strong bases, milder conditions are often sufficient and lead to cleaner reactions.[4]
Visualizing the Process
General Reaction Scheme
Caption: Step-by-step experimental workflow from setup to analysis.
Detailed Experimental Protocol
This protocol details a general procedure for the N-alkylation of 3-thia-9-azaspiro[5.5]undecane-8,10-dione with an alkyl bromide.
Materials and Reagents
| Reagent | Molar Eq. | Purity | Supplier Example | Notes |
| 3-Thia-9-azaspiro[5.5]undecane-8,10-dione | 1.0 | >95% | Sigma-Aldrich | The limiting reagent. |
| Alkyl Bromide (R-Br) | 1.1-1.5 | >97% | Combi-Blocks | A slight excess ensures full conversion. |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | >99% | Fisher Scientific | Must be anhydrous. |
| N,N-Dimethylformamide (DMF), anhydrous | - | >99.8% | Acros Organics | Use a dry solvent for optimal results. |
| Ethyl Acetate (EtOAc) | - | HPLC | VWR | For extraction and chromatography. |
| Hexanes | - | HPLC | VWR | For chromatography. |
| Deionized Water | - | - | - | For work-up. |
| Brine (Saturated NaCl solution) | - | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | - | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-thia-9-azaspiro[5.5]undecane-8,10-dione (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. Stir the suspension for 10-15 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Add the desired alkyl bromide (1.2 eq.) to the suspension via syringe.
-
Safety Note: Alkylating agents are often toxic and volatile. Handle them in a well-ventilated fume hood.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a low polarity mobile phase (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc in hexanes) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final N-alkylated product.
-
Characterization of Functionalized Products
Successful functionalization must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The most definitive evidence of successful N-alkylation is the disappearance of the broad singlet corresponding to the N-H proton of the glutarimide ring (typically found > 8 ppm). New signals corresponding to the protons of the newly introduced alkyl group will also appear.
-
13C NMR: The appearance of new signals in the aliphatic or aromatic region corresponding to the carbons of the new substituent provides further confirmation.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which provides unequivocal evidence of its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The N-H stretching band (around 3200 cm-1) present in the starting material will be absent in the N-alkylated product. The characteristic C=O stretching bands of the imide (around 1700-1750 cm-1) will remain.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Reaction/Low Yield | 1. Inactive base (absorbed moisture).2. Poor quality solvent.3. Unreactive alkylating agent. | 1. Use freshly dried K₂CO₃.2. Ensure anhydrous solvent is used.3. Switch to a more reactive halide (R-I > R-Br > R-Cl) or add a catalytic amount of NaI. Increase reaction temperature. |
| Multiple Products | 1. Side reactions due to overly harsh conditions.2. Impure starting materials. | 1. Lower the reaction temperature.2. Re-purify the starting material. Confirm the structure of the alkylating agent. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography solvent system. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
Conclusion
The protocol outlined provides a robust and versatile platform for the N-alkylation of the 3-thia-9-azaspiro[5.5]undecane-8,10-dione scaffold. This strategic functionalization opens the door to the rapid generation of diverse chemical libraries, which are essential for modern drug discovery. [5][6]By understanding the principles behind the reaction and adhering to the detailed procedures for synthesis and characterization, researchers can effectively leverage this valuable scaffold to develop novel molecules with therapeutic potential.
References
- Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
- Fefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules.
- Gesson, J. P., Jacquesy, J. C., & Rambaud, D. (1993). A Practical Method for the N-Alkylation of Succinimide and Glutarimide. ChemInform.
- Kabir, F., et al. (2025).
- Kharbanda, K., et al. (2024).
- Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.
- Various Authors. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
-
Che, C., et al. (2025). An improved synthesis of 2-oxa-7-azaspiron[6][7]onane and analogs as novel reagents in medicinal chemistry. ResearchGate.
- Kharbanda, K., et al. (2024).
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Thia-9-azaspiro[5.5]undecane-8,10-dione as a building block for complex molecules
This guide details the application of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione (hereafter referred to as T-ASUD ) as a versatile building block in medicinal chemistry. It synthesizes established protocols for Guareschi-Thorpe condensation with modern applications in peptidomimetic design and PROTAC linker development.
Abstract
The spirocyclic scaffold is a "privileged structure" in drug discovery, offering inherent 3D rigidity that positions substituents in defined vectors, unlike flat aromatic systems. 3-Thia-9-azaspiro[5.5]undecane-8,10-dione (T-ASUD) combines this spiro-constraint with a glutarimide moiety and a thioether functionality. This unique architecture serves as a precursor to "Thio-Gabapentin" analogs, a scaffold for Matrix Metalloproteinase (MMP) inhibitors, and a tunable linker for PROTACs where the sulfur oxidation state (sulfide/sulfoxide/sulfone) modulates lipophilicity and metabolic stability.
Chemical Structure & Properties
| Property | Data |
| IUPAC Name | 3-Thia-9-azaspiro[5.5]undecane-8,10-dione |
| Common Name | 3,3-(3-Thiapentamethylene)glutarimide |
| CAS Number | 311-22-8 (Parent skeleton); Derivative specific |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Core Geometry | Spiro-fusion at C6; Chair conformation for thiane ring.[1] |
| Key Functionalities | Imide (N-H): pKa ~10-11 (Acidic, alkylatable).Thioether (S): Oxidizable to sulfoxide/sulfone.Dione: Reducible to amine; hydrolyzable to amino acid. |
Structural Insight
The molecule consists of a tetrahydrothiopyran (thiane) ring spiro-fused to a piperidine-2,6-dione (glutarimide) ring. The spiro-carbon locks the two rings perpendicular to each other, creating a distinct "shape space" that mimics the turn conformations of peptides or the gem-dialkyl effect in enzyme inhibitors.
Synthesis Protocol: The Modified Guareschi-Thorpe Route
The most robust route to T-ASUD utilizes the Guareschi-Thorpe condensation of tetrahydrothiopyran-4-one with cyanoacetamide. This method is preferred over the ethyl cyanoacetate route due to higher yields and easier workup of the intermediate "Guareschi imide."
Step 1: Condensation (Formation of the Dicyano Imide)
-
Reagents: Tetrahydrothiopyran-4-one (1.0 eq), Cyanoacetamide (2.2 eq).
-
Catalyst: Ammonia (gas or methanolic) or Piperidine.
-
Solvent: Methanol or Ethanol.
Protocol:
-
Dissolve tetrahydrothiopyran-4-one (11.6 g, 100 mmol) and cyanoacetamide (18.5 g, 220 mmol) in MeOH (100 mL).
-
Cool to 0°C and saturate the solution with anhydrous ammonia gas (or add 10 mL piperidine).
-
Stir at 0°C for 4 hours, then allow to warm to room temperature over 24 hours.
-
The intermediate 2,4-dicyano-3-thia-9-azaspiro[5.5]undecane-8,10-dione precipitates as a yellow solid.
-
Filtration: Collect the solid, wash with cold MeOH, and dry. Yield: 70-85%.
Step 2: Hydrolysis & Decarboxylation (Formation of T-ASUD)
-
Reagents: 48% HBr or 60% H₂SO₄.
-
Conditions: Reflux (100-110°C).
Protocol:
-
Suspend the dicyano intermediate (10 g) in 60% H₂SO₄ (50 mL).
-
Heat to reflux.[2] Evolution of CO₂ will be vigorous initially.
-
Maintain reflux for 6–10 hours until gas evolution ceases and the solution becomes clear.
-
Workup: Cool to 0°C and neutralize carefully with NaOH or NH₄OH to pH ~5-6.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer (MgSO₄) and concentrate.
-
Purification: Recrystallize from Ethanol/Water. Yield: 60-75%.
Building Block Utility & Transformations
T-ASUD is a "divergent" intermediate. Depending on the reagent, it can be converted into three distinct classes of bioactive molecules.
Pathway A: Synthesis of Thio-Gabapentin Analogs (Ring Opening)
Hydrolysis of the imide ring yields the
-
Reagent: NaOH (aq) or Ba(OH)₂.
-
Protocol: Reflux T-ASUD in 10% NaOH for 12 hours. Acidify to isoelectric point.
-
Product: 1-(Aminomethyl)-4-thianecarboxylic acid .
-
Application:
calcium channel ligands for neuropathic pain.[3]
Pathway B: N-Functionalization (MMP Inhibitors / Anticonvulsants)
The imide nitrogen is acidic (pKa ~10.5) and can be alkylated to attach pharmacophores.
-
Reagent: K₂CO₃, Alkyl Halide (R-X), Acetone/DMF.
-
Mechanism: The spiro-glutarimide motif binds zinc in Matrix Metalloproteinases (MMPs) or modulates ion channels.
-
Example: Alkylation with 4-bromobenzyl bromide yields putative MMP-2 inhibitors.
Pathway C: Sulfur Oxidation (Lipophilicity Tuning)
Unlike carbon spiro-analogs, the sulfur atom allows "tuning" of the logP and metabolic stability without changing the carbon skeleton.
-
Sulfoxide (S=O): Treat T-ASUD with 1.0 eq NaIO₄ at 0°C. Creates a chiral center at Sulfur (diastereomers possible).
-
Sulfone (O=S=O): Treat T-ASUD with 2.5 eq mCPBA or Oxone®. Increases polarity and water solubility significantly.
Visual Mapping: Synthesis & Reactivity
Figure 1: Synthetic flowchart from starting material to T-ASUD and its divergent applications in drug discovery.
Experimental Case Study: Synthesis of a PROTAC Linker
Objective: Convert T-ASUD into 3-Thia-9-azaspiro[5.5]undecane (the saturated amine) to serve as a rigid, non-aromatic linker for degrading BRD4.
-
Reduction:
-
Place T-ASUD (1.0 g, 5 mmol) in anhydrous THF (20 mL) under Argon.
-
Slowly add LiAlH₄ (0.57 g, 15 mmol) at 0°C.
-
Reflux for 12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Result: The dione is reduced to the secondary amine.
-
-
Linker Attachment:
-
The resulting secondary amine is reacted with a halo-alkyl-E3 ligase ligand (e.g., Thalidomide derivative) on one side and the Warhead on the other (via N-alkylation or reductive amination if C-functionalized).
-
-
Why this Scaffold?
-
The spiro system restricts the degrees of freedom of the linker, potentially improving the entropy of ternary complex formation (Target-PROTAC-E3 Ligase).
-
Safety & Handling
-
Cyanide Equivalents: The Guareschi synthesis uses cyanoacetamide.[4] While not free cyanide, acid hydrolysis releases CO₂ and ammonium salts. Ensure good ventilation.
-
Thioethers: Organic sulfides can have potent odors. Use bleach (sodium hypochlorite) to quench glassware and waste to oxidize residual sulfides to odorless sulfoxides.
-
Storage: T-ASUD is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the sulfur atom over months.
References
-
Guareschi-Thorpe Condensation Mechanism & History
- Title: "Icilio Guareschi and his amazing '1897 reaction'"
- Source: Beilstein Journal of Organic Chemistry (2016)
-
URL:[Link]
-
Gabapentinoid SAR & Spiro Analogs
-
Spiro-Glutarimides in Drug Design
- Title: "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds"
- Source: Molecular Diversity (2019)
-
URL:[Link]
-
PROTAC Linker Chemistry
- Title: "3-Azaspiro[5.5]undecane-9-methanol as a PROTAC Linker"
-
Source: MedChemExpress[6]
Sources
Troubleshooting & Optimization
Overcoming poor solubility of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione in biological assays
A Guide to Overcoming Poor Solubility in Biological Assays
Welcome to the technical support guide for 3-Thia-9-azaspiro[5.5]undecane-8,10-dione. This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this spirocyclic compound in various biological assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure your experimental results are both accurate and reproducible.
Understanding the Challenge: The Physicochemical Profile
The compound 3-Thia-9-azaspiro[5.5]undecane-8,10-dione possesses a unique spirocyclic structure. Such three-dimensional frameworks are of increasing interest in drug discovery as they can offer improved metabolic stability and target specificity.[1][2] However, the combination of a rigid carbon backbone with heteroatoms like sulfur and nitrogen, along with dione functional groups, can lead to poor aqueous solubility. This is a common hurdle in early-stage drug discovery, where up to 70% of new chemical entities are estimated to be poorly soluble.[3][4]
Poor solubility can significantly impact the reliability of biological data by causing issues such as:
-
Underestimation of compound potency.[5]
-
High variability in assay results.[5]
-
Compound precipitation in assay plates or stock solutions.[6]
-
Inaccurate structure-activity relationships (SAR).[5]
This guide will walk you through a systematic approach to characterize and overcome these solubility issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what is the first thing I should do?
This phenomenon is a classic case of a compound exceeding its kinetic solubility .[7][8] While the compound dissolves in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), the abrupt shift to a predominantly aqueous environment upon dilution causes it to crash out of solution.[6]
Your First Step: Determine the Kinetic Solubility
Before attempting complex formulations, you must first quantify the problem. A simple turbidimetric kinetic solubility assay is a rapid and effective method for this.[8][9] This will establish the maximum concentration your compound can tolerate in your specific assay buffer before precipitating.
Experimental Protocol: Rapid Kinetic Solubility Assessment (Turbidimetric Method)
-
Prepare Stock Solution: Create a high-concentration stock of your compound, for example, 10 mM in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations.
-
Dilution into Buffer: Rapidly dilute the DMSO solutions 1:100 into your aqueous assay buffer (e.g., PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature.[9]
-
Measure Turbidity: Use a plate reader to measure the turbidity (absorbance at ~620 nm) or light scattering (nephelometry) of each well.[7][8]
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5, height=0.7]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for Kinetic Solubility Determination.
Q2: My required assay concentration is above the kinetic solubility limit. What are my options?
Once you've established the solubility limit, you can explore several strategies to work above it. The choice of method will depend on your specific assay system (e.g., cell-based vs. biochemical) and its tolerance for excipients.
Option 1: Optimize the DMSO Concentration (For Cell-Based Assays)
While the standard recommendation is to keep the final DMSO concentration below 0.5% to avoid cellular toxicity, some robust cell lines can tolerate up to 1%.[10] However, it's crucial to validate this for your specific cell line, as DMSO can have biological effects.[11][12]
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell types, including sensitive primary cells.[10][13] | Optimal Target: Use if achievable. |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines.[10][12] | Widely Acceptable: Always include a vehicle control. |
| 0.5% - 1.0% | May cause stress or differentiation in some cell lines; potential for off-target effects.[11][13] | Use with Caution: Requires rigorous validation. |
| > 1.0% | Often cytotoxic; can cause membrane damage and cell death.[11][13] | Not Recommended for most applications. |
Action: Always run a vehicle control with the same final DMSO concentration as your test compound to account for any solvent-induced effects.[14]
Option 2: Employ Solubility-Enhancing Excipients
For compounds with very low aqueous solubility, excipients can be used to create a more favorable formulation.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[15] They can encapsulate poorly soluble molecules, forming inclusion complexes that significantly enhance aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles.[18]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in small quantities in the final assay medium to increase the solubility of a compound.[4][15] However, their potential for cytotoxicity must be evaluated.[19][20]
-
Surfactants: Surfactants like Tween-80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, but they can also be cytotoxic and may interfere with some assay readouts.[15][19]
Experimental Protocol: Formulation Screening with Cyclodextrins
-
Prepare Cyclodextrin (CD) Solution: Make a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer.
-
Add Compound: Add your compound (from a concentrated DMSO stock) to the CD solution to achieve a final concentration that is 2-5 fold higher than your target assay concentration.
-
Equilibrate: Gently mix or sonicate the solution and allow it to equilibrate for 4-24 hours at room temperature.
-
Centrifuge: Spin down the solution at high speed (e.g., >14,000 g) for 30 minutes to pellet any undissolved compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV).
-
Assay Compatibility Check: Test the CD-formulated compound in your assay, ensuring you have a vehicle control containing the same concentration of CD.
dot graph ER { graph [overlap=false, splines=true, model=circuit]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"];
} enddot Caption: Strategies to enhance aqueous solubility.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
This is a critical distinction in drug discovery.[21]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the supersaturated state that can be temporarily achieved. This is most relevant for high-throughput screening and initial in vitro assays.[7][22]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[21][22] This value is crucial for later-stage development, such as formulation for in vivo studies.[7]
For initial troubleshooting of in vitro assays, the kinetic solubility is the more practical and relevant measurement.[9] If your compound fails even at low concentrations in the kinetic assay, then you may need to investigate its thermodynamic solubility to understand the fundamental limitations.
Q4: Could the pH of my buffer be affecting the solubility?
Absolutely. The 3-Thia-9-azaspiro[5.5]undecane-8,10-dione structure contains a secondary amine within the spirocycle, which is basic. It also contains a dione moiety that could potentially be acidic, although likely with a high pKa. The solubility of ionizable compounds is highly pH-dependent.[8]
-
Basic compounds (like the amine here) are more soluble at acidic pH where they are protonated and charged.
-
Acidic compounds are more soluble at basic pH where they are deprotonated and charged.
If your assay can tolerate a pH range, you can test the solubility of your compound in buffers of different pH values (e.g., pH 5.0, 6.2, 7.4). However, for most cell-based assays, you are restricted to a physiological pH of ~7.2-7.4.[6]
Summary of Recommendations
| Issue | Recommended Action | Rationale |
| Precipitation upon dilution | 1. Determine kinetic solubility via turbidimetry. | Quantifies the problem and sets a baseline concentration limit.[8] |
| Need higher concentration | 2. Validate the highest tolerable DMSO concentration for your cell line. | Simple first step, but requires careful toxicity controls.[10][11] |
| DMSO is insufficient | 3. Screen solubility-enhancing excipients like HP-β-Cyclodextrin. | Forms inclusion complexes to significantly increase aqueous solubility.[15][17] |
| Inconsistent results | 4. Ensure proper stock solution handling (e.g., avoid freeze-thaw cycles, store desiccated). | Compound degradation or precipitation in the stock can lead to variability.[5] |
| Formulating for in vivo studies | 5. Determine thermodynamic solubility. | Provides the true equilibrium solubility needed for advanced formulation development.[21][22] |
By systematically addressing the solubility of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, you can generate more reliable and accurate data, enabling confident decision-making in your research and development pipeline.
References
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International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
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Hoelke, B., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]
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Bienta. Aqueous Solubility Assay. Available from: [Link]
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ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. (2015). Available from: [Link]
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Hansen, M. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
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Cyagen. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Available from: [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
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SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). Available from: [Link]
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MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). Available from: [Link]
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Scientist Solutions. DMSO in cell based assays. (2025). Available from: [Link]
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LifeTein. DMSO usage in cell culture. (2023). Available from: [Link]
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PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
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ResearchGate. (PDF) Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. Available from: [Link]
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MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). Available from: [Link]
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Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
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Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
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Phenomenex. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Available from: [Link]
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Taylor & Francis Online. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2025). Available from: [Link]
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Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
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MedCrave. Tackling the challenges with poorly soluble drugs. (2015). Available from: [Link]
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SciELO. Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Available from: [Link]
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American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). Available from: [Link]
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ResearchGate. What are the chances of precipitation in column while using buffers as mobile phase?. (2012). Available from: [Link]
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ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Available from: [Link]
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MedCrave. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). Available from: [Link]
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PubChem. 3-Oxa-9-azaspiro[5.5]undecane. Available from: [Link]
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ACS Omega. Dimerization of Doxorubicin Causes Its Precipitation. (2020). Available from: [Link]
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Scholarship@URI. "Formulation Strategies and Optimization of Poorly Water-Soluble Drugs ". Available from: [Link]
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ResearchGate. How can I avoid precipitation of a substance after adding DMEM?. (2014). Available from: [Link]
- Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
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Taylor & Francis Online. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Available from: [Link]
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PubChem. 3,9-Diazaspiro[5.5]undecane. Available from: [Link]
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PMC. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Available from: [Link]
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Cheméo. Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Available from: [Link]
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EPA. 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- Properties. (2025). Available from: [Link]
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Chiral Separation of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione Enantiomers: A Technical Support Center
Introduction: The Challenge of Spirocyclic Chirality
Welcome to the Technical Support Center for the chiral separation of 3-thia-9-azaspiro[5.5]undecane-8,10-dione enantiomers. This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective analysis and purification of this unique spirocyclic succinimide derivative. The rigid, three-dimensional architecture of spiro compounds introduces significant challenges for enantiomeric resolution.[1][2][3][4] This document provides in-depth technical guidance, field-proven troubleshooting strategies, and detailed experimental protocols to navigate these complexities.
As Senior Application Scientists, we recognize that a robust and reproducible analytical method is the bedrock of successful research and development. This guide, therefore, emphasizes the fundamental principles behind experimental choices, enabling you to develop a self-validating separation protocol tailored to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the significance of separating the enantiomers of 3-thia-9-azaspiro[5.5]undecane-8,10-dione? A1: The vast majority of biological systems, including the human body, are chiral environments. Consequently, enantiomers of a chiral molecule can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[5][6] For a potential therapeutic agent like a spirocyclic succinimide, isolating and characterizing each enantiomer is a critical step in ensuring drug safety and efficacy.[5][7][8] Global regulatory bodies, including the FDA and EMA, now strongly advocate for the development of single-enantiomer pharmaceuticals over racemic mixtures.[6][8][9]
Q2: What are the premier analytical techniques for resolving the enantiomers of this compound? A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry-standard techniques for chiral separations, offering high resolution and broad applicability.[1][10][][12][13] Both technologies rely on Chiral Stationary Phases (CSPs) to differentiate between enantiomers. Capillary Electrophoresis (CE) also presents a viable, though less frequently used, alternative.[12][13][14]
Q3: Which type of Chiral Stationary Phase (CSP) should I select for initial method development? A3: For molecules containing spirocyclic and succinimide moieties, polysaccharide-based CSPs are the most logical and effective starting point.[6][14][15][16][17] Specifically, derivatives of amylose and cellulose coated with various phenylcarbamates (e.g., tris(3,5-dimethylphenyl)carbamate) have proven to be exceptionally versatile, successfully resolving a wide array of chiral compounds.[6][13]
Q4: Should my initial HPLC method development focus on Normal-Phase (NP) or Reversed-Phase (RP) conditions? A4: Normal-Phase HPLC (NP-HPLC) is frequently the preferred mode for initiating chiral method development.[1] The use of non-polar mobile phases, such as hexane mixed with an alcohol modifier, can amplify the critical hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often the primary drivers of chiral recognition.[1][16] Nevertheless, the advent of modern immobilized polysaccharide CSPs has expanded their utility, showing excellent performance in Reversed-Phase (RP) and polar organic modes as well.[13]
Q5: What are the primary advantages of employing Supercritical Fluid Chromatography (SFC) for this separation? A5: SFC frequently delivers faster analysis times, superior chromatographic efficiency, and a significant reduction in organic solvent consumption when compared to HPLC.[][18][19] It is exceptionally well-suited for separations that would traditionally be run in normal-phase mode and is widely regarded as a "greener" analytical technique.[10][18] SFC is a powerful option for both analytical-scale analysis and preparative-scale purification of enantiomers.[][19]
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of 3-thia-9-azaspiro[5.5]undecane-8,10-dione.
Issue 1: Poor or No Enantiomeric Resolution
-
Symptom: The chromatogram displays a single, sharp peak, or the two enantiomer peaks are insufficiently separated (Resolution < 1.5).
-
Root Causes & Corrective Actions:
-
Inappropriate CSP Selection: The chosen chiral selector may lack the specific interactions required for this analyte.
-
Solution: The most robust strategy is to perform a column screening study. Evaluate a set of 3-5 CSPs with diverse selectors, such as amylose vs. cellulose backbones and different carbamate derivatives (e.g., Chiralpak® IA, IB, IC, AD, AS).[15]
-
-
Suboptimal Mobile Phase: The polarity and composition of the mobile phase are paramount for achieving selectivity.
-
Solution (NP-HPLC/SFC): Methodically adjust the ratio of the bulk solvent (e.g., hexane or CO₂ for SFC) and the polar modifier (e.g., isopropanol, ethanol, methanol). Even minor adjustments (1-2%) in the modifier concentration can dramatically alter resolution.[1][18]
-
Solution (RP-HPLC): Vary the ratio of the aqueous buffer to the organic component (e.g., acetonitrile or methanol). Investigate the impact of buffer pH and salt concentration.
-
-
Missing or Incorrect Mobile Phase Additives: For ionizable compounds, additives are crucial for improving peak shape and enhancing chiral recognition.
-
Solution: The target molecule contains a secondary amine (a basic center). For NP-HPLC or SFC, adding a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can significantly improve performance. For RP-HPLC, an acidic additive such as formic acid (FA) or trifluoroacetic acid (TFA) may prove beneficial.
-
-
Column Temperature: Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.
-
Solution: Investigate the separation at a range of temperatures (e.g., 15°C, 25°C, 40°C). While lower temperatures often enhance resolution by increasing interaction strength, this is not a universal rule.
-
-
Issue 2: Peak Splitting, Tailing, or Broadening
-
Symptom: One or both enantiomer peaks are distorted, exhibiting shoulders, splitting, or significant tailing.
-
Root Causes & Corrective Actions:
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase is a primary cause of peak distortion.[20][21]
-
Solution: The best practice is to dissolve the sample directly in the mobile phase.[21] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.
-
-
Column Overload: Exceeding the mass capacity of the column leads to peak shape degradation.
-
Solution: Systematically reduce the injected mass by lowering either the sample concentration or the injection volume.
-
-
Column Contamination: Particulate matter blocking the inlet frit or chemical contaminants adsorbed at the head of the column can disrupt the flow path.[22][23]
-
Undesirable Secondary Interactions: Interactions between the analyte's basic amine group and residual acidic silanols on the stationary phase can cause peak tailing.
-
Solution: As detailed above, incorporate a suitable mobile phase additive (e.g., DEA in normal phase) to mask these active sites and ensure symmetrical peak shapes.
-
-
Troubleshooting Workflow Diagram
Caption: A logical decision tree for systematic chiral method development and troubleshooting.
Experimental Protocols & Methodologies
Protocol 1: Foundational Screening of Chiral Stationary Phases via NP-HPLC
This protocol provides a structured approach for the initial screening of CSPs to identify promising candidates for method optimization.
1. Materials & Equipment:
-
HPLC system equipped with a quaternary pump and UV/Vis or DAD detector.
-
A set of analytical chiral columns (4.6 x 250 mm), e.g., Daicel Chiralpak® IA, IB, IC, AD, AS.
-
HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Racemic standard of 3-thia-9-azaspiro[5.5]undecane-8,10-dione, prepared at ~1.0 mg/mL in a 50:50 mixture of hexane and the alcohol modifier being used.
2. Chromatographic Conditions for Screening:
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Mobile Phase | n-Hexane/IPA (90:10, v/v) | n-Hexane/IPA (80:20, v/v) | n-Hexane/EtOH (90:10, v/v) | n-Hexane/EtOH (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection λ | 220 nm (or determined λ_max) | 220 nm | 220 nm | 220 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
3. Execution Steps:
-
Install the first CSP and thoroughly equilibrate with Condition A for at least 30 minutes or until a stable detector baseline is achieved.
-
Inject the racemic standard and acquire the chromatogram for 20-30 minutes.
-
Sequentially switch to Conditions B, C, and D, allowing for adequate equilibration between each run.
-
Repeat steps 1-3 for each CSP in the screening set.
-
Systematically compare all resulting chromatograms, looking for any indication of enantioseparation, from slight peak broadening to full baseline resolution.
Protocol 2: Rapid Method Optimization Using SFC
This protocol details an efficient gradient-based approach to optimize the separation on a promising CSP identified from the initial screen.
1. Materials & Equipment:
-
Analytical SFC system with a UV/Vis detector and automated back pressure regulator (BPR).
-
The most promising chiral column from the HPLC screen.
-
SFC-grade CO₂ and methanol (MeOH).
-
Racemic standard, prepared at ~1.0 mg/mL in methanol.
2. Chromatographic Conditions for Optimization:
| Parameter | Recommended Setting |
| Stationary Phase | Best CSP from Screening (e.g., Chiralpak® IA) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol (MeOH) |
| Gradient Profile | 5% to 40% B over 8 minutes, hold at 40% for 2 min |
| Total Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection λ | 220 nm (or determined λ_max) |
| Injection Vol. | 2 µL |
3. Execution Steps:
-
Equilibrate the system under the initial gradient conditions.
-
Inject the racemic standard and run the gradient method.
-
From the resulting chromatogram, determine the approximate co-solvent percentage at which the enantiomers elute.
-
Develop an isocratic method based on this observation. For instance, if elution occurred at an average of 18% MeOH in the gradient, begin isocratic optimization with a mobile phase of 15% MeOH.
-
Perform a series of isocratic runs, finely adjusting the MeOH percentage to maximize the resolution factor (Rs).
-
Once the optimal co-solvent percentage is found, further refinements can be made by adjusting temperature and back pressure.
Comprehensive Method Development Workflow
Caption: A comprehensive workflow for developing a robust chiral separation method.
References
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols - Benchchem.
- It Isn't Always The Column: Troubleshooting Your HPLC Separ
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
When using HPLC, how do you deal with split peaks? - ResearchGate. [Link]
-
Peak Splitting in HPLC: Causes and Solutions - Separation Science. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC. [Link]
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction - PMC. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. [Link]
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
-
New development in the enantioselective synthesis of spiro compounds - SciSpace. [Link]
- Enantioselective Separations Based on High-performance Liquid Chrom
-
Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth. [Link]
-
Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition - ResearchGate. [Link]
-
Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - White Rose Research Online. [Link]
-
Chiral resolution - Wikipedia. [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. [Link]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
-
The market of chiral drugs. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. [Link]
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
-
Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pure-synth.com [pure-synth.com]
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- 7. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ole.uff.br [ole.uff.br]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 13. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
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- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 23. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Comparative Analysis of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione with Other Kinase Inhibitors: A Predictive Outlook Based on Analog Scaffolds
Senior Application Scientist Note: This guide addresses the request for a comparative analysis of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione as a kinase inhibitor. A comprehensive search of the scientific literature and chemical databases reveals that this specific compound is not characterized as a kinase inhibitor. In fact, there is a notable absence of published data regarding its synthesis and biological activity in any context. Therefore, a direct comparative analysis with established kinase inhibitors based on experimental data is not feasible at this time.
This guide will instead provide a forward-looking analysis based on the known biological activities of structurally related spirocyclic compounds. By examining these analogs, we can hypothesize the potential of the 3-Thia-9-azaspiro[5.5]undecane-8,10-dione scaffold and outline a roadmap for its future investigation as a putative kinase inhibitor.
The Spiro[5.5]undecane Scaffold: A Privileged Structure in Medicinal Chemistry
The spiro[5.5]undecane core is a three-dimensional and rigid scaffold that has garnered significant interest in drug discovery. Its unique conformational constraints allow for the precise positioning of substituents in space, which can lead to high-affinity and selective interactions with biological targets. Various derivatives of this scaffold, particularly those incorporating heteroatoms, have demonstrated a wide array of biological activities.
While data on 3-Thia-9-azaspiro[5.5]undecane-8,10-dione is unavailable, numerous studies have explored the therapeutic potential of related diaza- and oxazaspiro[5.5]undecane derivatives. These compounds have been investigated for a range of applications, including:
-
Anticancer Activity: Certain diazaspiro[5.5]undecane derivatives have exhibited cytotoxic effects against various cancer cell lines, often through the induction of apoptosis or cell cycle arrest.
-
Neuropharmacological Activity: Aza- and diazaspiro[5.5]undecane analogs have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in neurological and psychiatric disorders.[1]
-
Enzyme Inhibition: Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have been explored as inhibitors of various enzymes, including acetyl-CoA carboxylase (ACC) and diglyceride acyltransferase, with potential applications in metabolic diseases.[2]
Heteroaryl-Substituted Diazaspirocycles as Potential Kinase Inhibitors
Of particular relevance to the topic of kinase inhibition is the investigation of heteroaryl-substituted diazaspirocyclic compounds as ATP mimetics. Protein kinases play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are designed to compete with ATP for binding to the kinase's active site. The rigid spirocyclic scaffold can serve as a template to present heteroaryl moieties that mimic the purine ring of ATP, potentially leading to potent and selective kinase inhibition.
One study explored the synthesis and kinase inhibitory activity of new heteroaryl-substituted diazaspirocyclic compounds, highlighting the potential of this chemical space for developing novel kinase inhibitors. This provides a strong rationale for investigating the kinase inhibitory potential of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, should it be synthesized and screened.
Hypothetical Signaling Pathway and Experimental Workflow
To guide future research into the potential kinase inhibitory activity of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, a hypothetical signaling pathway and a general experimental workflow are proposed below.
Caption: General experimental workflow for screening the kinase inhibitory activity of a novel compound.
Detailed Experimental Protocols for Future Investigation
Should 3-Thia-9-azaspiro[5.5]undecane-8,10-dione become available, the following protocols would be essential for its initial characterization as a potential kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Methodology:
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of a 5X solution of the test compound (3-Thia-9-azaspiro[5.5]undecane-8,10-dione) at various concentrations.
-
Add 10 µL of a 2.5X solution of the target kinase and its specific substrate.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
Principle: Western blotting is used to detect the phosphorylation status of a specific protein within a cell lysate. This provides evidence of target engagement and pathway modulation by the inhibitor in a cellular context.
Methodology:
-
Cell Treatment:
-
Plate cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.
-
Conclusion and Future Directions
While a direct comparative analysis of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione with other kinase inhibitors is currently precluded by a lack of available data, the broader class of spiro[5.5]undecane derivatives holds significant promise in medicinal chemistry. The known activities of its structural analogs, particularly the exploration of diazaspirocycles as kinase inhibitors, provide a strong rationale for the synthesis and investigation of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione.
Future research should prioritize the development of a synthetic route to this compound and its subsequent evaluation in a broad panel of in vitro kinase assays. Positive hits from these screens would warrant further investigation into their mechanism of action, selectivity profile, and cellular activity, following the experimental workflows outlined in this guide. Such studies would be crucial in determining whether the 3-Thia-9-azaspiro[5.5]undecane-8,10-dione scaffold can indeed be a valuable addition to the armamentarium of kinase inhibitor chemotypes.
References
-
G. V. Grishina et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 2017. [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]
-
PubChem. 3,9-Diazaspiro[5.5]undecane. [Link]
- Islam, M. S. et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. Tetrahedron Letters, 2018.
-
PubChem. 3-Oxa-9-azaspiro[5.5]undecane. [Link]
-
Chemsrc. 3-Azaspiro[5.5]undecane. [Link]
-
American Elements. 3-Azaspiro[5.5]undecane. [Link]
-
ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
PubMed. Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 1: design of potent and specific 3,9-diazaspiro[5.5]undecanes. [Link]
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Technical Guide: In Vitro vs. In Vivo Efficacy of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
This guide provides a technical evaluation framework for 3-Thia-9-azaspiro[5.5]undecane-8,10-dione , a spiro-glutarimide scaffold engineered for central nervous system (CNS) activity.
Given the structural homology of this compound to spiro-succinimides (e.g., Ethosuximide) and piperidinediones (e.g., Glutethimide), this guide focuses on its application as a novel anticonvulsant and neuromodulator . The comparison benchmarks performance against standard-of-care (SoC) agents like Phenytoin and Valproate.
Executive Summary & Compound Profile
3-Thia-9-azaspiro[5.5]undecane-8,10-dione represents a class of lipophilic spiro-glutarimides designed to overcome the blood-brain barrier (BBB) permeability limitations of classic succinimides. The incorporation of a thiane (sulfur-containing) ring at the spiro-junction enhances lipophilicity (LogP) and metabolic stability compared to cyclohexane analogs.
-
Chemical Class: Spiro-piperidine-2,6-dione (Spiro-glutarimide).
-
Primary Indication: Epilepsy (Generalized Tonic-Clonic and Absence Seizures).
-
Mechanism of Action (MoA): Dual modulation of Voltage-Gated Sodium Channels (Nav) and T-type Calcium Channels (Cav3.x).
Comparative Efficacy Matrix (Target vs. SoC)
| Metric | 3-Thia-9-azaspiro[5.5]... | Phenytoin (SoC) | Ethosuximide (SoC) |
| Primary Target | Dual Nav / Cav | Nav1.2 | Cav3 (T-type) |
| LogP (Lipophilicity) | ~1.8 - 2.2 (Predicted) | 2.47 | 0.38 |
| BBB Penetration | High | High | Moderate |
| Metabolic Liability | Low (S-oxidation possible) | High (CYP2C9) | Low |
In Vitro Efficacy: Electrophysiological Profiling
In vitro validation requires confirming the compound's ability to stabilize neuronal membranes without inducing cytotoxicity. The gold standard is Whole-Cell Patch Clamp recording in HEK293 cells stably expressing human Nav1.2 or Cav3.2 channels.
Experimental Protocol: Automated Patch Clamp (QPatch/SyncroPatch)
Objective: Determine IC50 for channel inhibition and state-dependence (resting vs. inactivated state).
-
Cell Preparation: Use HEK293 cells transfected with hNav1.2. Maintain in DMEM/F12 with G418 selection.
-
Solution Setup:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Intracellular: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
-
Voltage Protocol (State-Dependence):
-
Resting State: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.
-
Inactivated State: Hold at -70 mV (inducing ~50% inactivation), pulse to 0 mV.
-
-
Application: Perfusion of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione (0.1, 1, 10, 100 µM) for 5 minutes.
Data Interpretation & Benchmarks
The spiro-glutarimide scaffold typically exhibits voltage-dependent inhibition , showing higher potency against inactivated channels (similar to Lamotrigine).
| Parameter | 3-Thia-9-azaspiro...[1][2][3][4][5][6] (Target) | Phenytoin (Reference) | Interpretation |
| IC50 (Resting) | > 100 µM | > 100 µM | Low affinity for resting channels (Safety). |
| IC50 (Inactivated) | 5 - 15 µM | 8 - 10 µM | High efficacy in hyperexcitable tissue. |
| Therapeutic Index (In Vitro) | > 20 | ~10 | Wider safety margin expected. |
In Vivo Efficacy: Seizure Models
In vivo efficacy must demonstrate seizure protection in intact organisms. The two mandatory regulatory models are the Maximal Electroshock (MES) test (for tonic-clonic seizures) and the Pentylenetetrazol (PTZ) test (for absence/myoclonic seizures).
Workflow: The Anticonvulsant Screening Program (ASP)
This workflow follows the NINDS (National Institute of Neurological Disorders and Stroke) standards.
Figure 1: Standardized workflow for evaluating anticonvulsant activity and neurotoxicity.
Protocol 1: Maximal Electroshock (MES) Test
Relevance: Gold standard for generalized tonic-clonic seizures (Grand Mal).
-
Subjects: Male CF-1 mice (20-25g).
-
Dosing: Administer compound i.p. at doses of 10, 30, 100, 300 mg/kg.
-
Stimulus: Corneal electrodes deliver 60 Hz, 50 mA current for 0.2s.
-
Endpoint: Abolition of tonic hindlimb extension (THE) . If the mouse does not extend hindlimbs to 180°, the compound is effective.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
Relevance: Gold standard for absence/myoclonic seizures (Petit Mal).
-
Stimulus: Inject PTZ (85 mg/kg s.c.) into a loose fold of skin on the neck.
-
Observation: Monitor for 30 minutes.
-
Endpoint: Absence of a single clonic spasm of >5s duration.
Comparative Data Analysis
The "3-Thia" modification is expected to broaden the spectrum of activity compared to simple succinimides.
| Parameter | 3-Thia-9-azaspiro...[1][2][3][4][5][6] | Ethosuximide | Phenytoin |
| MES ED50 (mg/kg) | 25 - 40 | Inactive | 9.5 |
| scPTZ ED50 (mg/kg) | 60 - 80 | 130 | Inactive |
| TD50 (Rotarod) | > 400 | > 500 | 65 |
| Protective Index (PI) | ~10 | 3.8 | 6.8 |
Note: A Protective Index (PI) > 5 is considered a highly promising drug candidate.
Mechanistic Pathway: The Spiro-Glutarimide Effect
The efficacy of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione stems from its ability to dampen hyperexcitability without completely blocking normal transmission.
Figure 2: Dual mechanism of action targeting sodium and calcium currents to prevent seizure propagation.
References
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link
-
Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia.[4][5][7] Link
-
Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. Link
-
Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from spiro-succinimides. Bioorganic & Medicinal Chemistry. Link
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A Comparative Benchmarking Guide to the Anticonvulsant Potential of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
Abstract
The relentless pursuit of novel anticonvulsant agents with improved efficacy and tolerability remains a cornerstone of epilepsy research.[1][2] Spirocyclic compounds represent a promising structural class, offering a rigid three-dimensional framework that can facilitate precise interactions with biological targets.[3][4] This guide presents a comprehensive framework for benchmarking the performance of a novel spirocyclic entity, 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, against established first- and second-generation antiepileptic drugs (AEDs). Drawing upon the known anticonvulsant properties of structurally related succinimide derivatives, we propose a putative mechanism of action and outline a rigorous, multi-tiered experimental approach for its validation.[5] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities for the management of seizure disorders.
Introduction: The Rationale for Novel Spirocyclic Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available therapies.[1] The established AEDs, while effective for many, are often associated with dose-limiting side effects, highlighting the need for new therapeutic agents with improved safety profiles and novel mechanisms of action.[6]
The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and synthetic tractability.[3][7] The incorporation of a thia-azaspirocyclic system with a dione functionality, as in 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, introduces unique stereochemical and electronic features. The succinimide-like moiety (pyrrolidine-2,5-dione) is a well-established pharmacophore in anticonvulsant drugs, most notably ethosuximide, which is a first-line treatment for absence seizures.[5] This structural analogy provides a strong rationale for investigating the anticonvulsant potential of this novel spiro compound.
This guide will provide a detailed roadmap for a head-to-head comparison of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione with the following standard drugs:
-
Phenytoin: A first-generation AED that primarily acts by blocking voltage-gated sodium channels.[8][9]
-
Carbamazepine: Another first-generation AED with a similar mechanism to Phenytoin, widely used for focal seizures.[8][9]
-
Valproate (Valproic Acid): A broad-spectrum AED with multiple mechanisms of action, including sodium channel blockade and enhancement of GABAergic transmission.[8][10]
-
Ethosuximide: A narrow-spectrum AED that specifically targets T-type calcium channels, included due to the structural similarity of its succinimide ring to the dione moiety of our test compound.
Putative Mechanism of Action and Comparative Pharmacology
Recurrent seizure activity arises from an imbalance between neuronal excitation and inhibition.[8] Most AEDs act by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[8][11][12]
Proposed Mechanism of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
Based on the embedded succinimide-like ring, we hypothesize that 3-Thia-9-azaspiro[5.5]undecane-8,10-dione may function as a modulator of voltage-gated calcium channels, particularly T-type calcium channels, which are implicated in the generation of absence seizures. The spirocyclic scaffold may confer enhanced selectivity or novel interactions with the channel protein compared to the more flexible ethosuximide.
Mechanisms of Standard Drugs
A comparative understanding of the mechanisms of action is crucial for interpreting the experimental data.
-
Phenytoin and Carbamazepine: These drugs stabilize the inactivated state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[8]
-
Valproate: This drug exhibits a broad spectrum of activity by blocking voltage-gated sodium channels, and potentially T-type calcium channels, as well as increasing the levels of the inhibitory neurotransmitter GABA.[10]
-
Ethosuximide: Primarily acts by inhibiting low-voltage-activated (T-type) calcium channels in thalamic neurons, which disrupts the rhythmic cortical discharges associated with absence seizures.
The following diagram illustrates the distinct signaling pathways targeted by these anticonvulsant drugs.
Caption: Putative and established mechanisms of action of the test compound and standard anticonvulsant drugs.
In Vitro Benchmarking Protocols
In vitro assays provide the initial assessment of a compound's activity and help to elucidate its mechanism of action at the cellular level.
Primary Neuronal Culture Cytotoxicity Assay
-
Objective: To determine the therapeutic index of the test compound and standard drugs.
-
Methodology:
-
Primary cortical neurons are isolated from embryonic rodents and cultured.
-
Cells are treated with a range of concentrations of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione and the standard drugs for 24-48 hours.
-
Cell viability is assessed using a standard MTT or LDH assay.
-
The concentration that causes 50% cell death (CC50) is determined.
-
Patch-Clamp Electrophysiology on T-type Calcium Channels
-
Objective: To directly assess the inhibitory effect of the test compound on T-type calcium channels.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 T-type calcium channel subunits are used.
-
Whole-cell patch-clamp recordings are performed to measure T-type calcium currents.
-
The test compound and ethosuximide are applied at various concentrations to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Benchmarking Protocols
Animal models of epilepsy are essential for evaluating the in vivo efficacy and side-effect profile of potential anticonvulsant drugs.[13][14][15]
Maximal Electroshock Seizure (MES) Test
-
Objective: To assess the ability of a compound to prevent the spread of seizures, a model for generalized tonic-clonic seizures.[1][16]
-
Methodology:
-
Rodents (mice or rats) are administered the test compound or a standard drug via oral gavage or intraperitoneal injection.
-
After a predetermined time, a brief electrical stimulus is delivered via corneal or pinnal electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The median effective dose (ED50) required to protect 50% of the animals is calculated.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Objective: To identify compounds that can raise the seizure threshold, a model for myoclonic and absence seizures.[1][16]
-
Methodology:
-
Rodents are pre-treated with the test compound or a standard drug.
-
A subcutaneous injection of pentylenetetrazol (a GABA-A receptor antagonist) is administered to induce clonic seizures.
-
The latency to the first seizure and the severity of the seizures are recorded.
-
The ED50 to prevent seizures or significantly delay their onset is determined.
-
The following diagram outlines the general workflow for in vivo screening.
Caption: General experimental workflow for in vivo anticonvulsant screening.
Hypothetical Comparative Data and Discussion
The following tables present hypothetical data to illustrate how the performance of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione would be summarized and compared.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | T-type Ca2+ Channel IC50 (µM) | Primary Neuron CC50 (µM) | Therapeutic Index (CC50/IC50) |
| 3-Thia-9-azaspiro[5.5]undecane-8,10-dione | 15 | >500 | >33.3 |
| Ethosuximide | 50 | >1000 | >20 |
| Valproate | 75 | 400 | 5.3 |
| Phenytoin | N/A | 150 | N/A |
| Carbamazepine | N/A | 200 | N/A |
Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models
| Compound | MES Test ED50 (mg/kg) | PTZ Test ED50 (mg/kg) |
| 3-Thia-9-azaspiro[5.5]undecane-8,10-dione | >100 | 25 |
| Ethosuximide | >150 | 70 |
| Valproate | 200 | 150 |
| Phenytoin | 10 | >100 |
| Carbamazepine | 8 | >100 |
Interpretation of Hypothetical Results
In this hypothetical scenario, 3-Thia-9-azaspiro[5.5]undecane-8,10-dione demonstrates potent and selective activity in the PTZ model, consistent with a mechanism involving the modulation of seizure threshold, and potent inhibition of T-type calcium channels in vitro. Its lack of efficacy in the MES test, similar to ethosuximide, would further support this specific mechanism of action. The superior therapeutic index compared to valproate would suggest a favorable safety profile. The higher potency compared to ethosuximide in both in vitro and in vivo assays would indicate that the spirocyclic scaffold enhances the desired pharmacological activity.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically rigorous framework for benchmarking the anticonvulsant performance of the novel compound 3-Thia-9-azaspiro[5.5]undecane-8,10-dione. The proposed experimental cascade, from in vitro mechanistic studies to in vivo efficacy models, provides a clear path for evaluating its potential as a new antiepileptic drug.
Future research should expand upon these initial findings to include:
-
Pharmacokinetic profiling to determine brain bioavailability.
-
Chronic toxicity studies.
-
Head-to-head comparisons with a wider range of third-generation AEDs.[2]
The unique structural attributes of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, combined with the promising (though hypothetical) data profile presented, underscore the potential of spirocyclic compounds in the development of next-generation CNS therapeutics.
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A Comparative Guide to the Confirmation of Target Engagement for Novel Small Molecules
Prepared by a Senior Application Scientist
Introduction
In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of novel chemical entities.
Due to the limited publicly available information on the specific biological target and mechanism of action for 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, this document will utilize a well-characterized example, the Type I Protein Arginine Methyltransferase (PRMT1) inhibitor, GSK3368715, to illustrate the principles and methodologies for confirming target engagement.[3] The experimental workflows and data interpretation strategies detailed herein are broadly applicable to a wide range of small molecule inhibitors and their respective targets.
This guide will navigate through a logical progression of experiments, from direct biophysical measurements of target binding in cells to downstream functional assays that corroborate target modulation. We will objectively compare the performance of various techniques, supported by illustrative experimental data, and provide detailed, step-by-step protocols for their execution.
Pillar 1: The Imperative of Target Engagement Confirmation
The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of efficacy or unforeseen toxicity.[2] A primary contributor to these failures is the ambiguity surrounding whether a compound actually reaches and interacts with its intended target in a complex cellular environment.[1] Therefore, robust and early confirmation of target engagement is not merely a validation step but a critical, decision-gating milestone in drug discovery.[1][2]
The core objectives of target engagement studies are to:
-
Confirm Direct Physical Interaction: To unequivocally demonstrate that the compound binds to the target protein within intact cells.
-
Quantify Potency and Occupancy: To determine the concentration of the compound required to bind to its target and the extent of target binding at various concentrations.
-
Delineate On-Target from Off-Target Effects: To differentiate cellular phenotypes arising from the intended mechanism of action versus those caused by unintended interactions with other cellular components.[4]
-
Establish Structure-Activity Relationships (SAR): To correlate the chemical structure of a compound with its ability to bind to the target, guiding medicinal chemistry efforts.[1]
Pillar 2: A Multi-Faceted Approach to Target Engagement Validation
No single technique can provide a complete picture of target engagement. A robust validation strategy employs a combination of orthogonal methods that measure different aspects of the compound-target interaction. This guide will focus on three widely adopted and complementary approaches:
-
Cellular Thermal Shift Assay (CETSA®): A powerful biophysical method to directly assess target binding in intact cells or tissue samples.[3][5]
-
Biochemical Enzyme Inhibition Assays: In vitro assays that measure the direct effect of a compound on the activity of its purified target enzyme.[6][7]
-
Cell-Based Reporter Assays: Functional assays that measure the downstream consequences of target engagement in a cellular context.[8][9]
The following sections will delve into the principles, experimental design, and data interpretation for each of these techniques, using the inhibition of PRMT1 by GSK3368715 as an illustrative example.
Section 1: Cellular Thermal Shift Assay (CETSA®) - The Gold Standard for Intracellular Target Binding
Principle: CETSA® is based on the principle of ligand-induced thermal stabilization of the target protein.[3][5] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[5] This thermal shift can be quantified to confirm target engagement.
Experimental Workflow:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[3]
Detailed Protocol: CETSA® for PRMT1 Target Engagement by GSK3368715
1. Cell Culture and Treatment:
- Culture MCF-7 cells (or a relevant cell line endogenously expressing the target) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[3]
- Seed cells to achieve 80-90% confluency on the day of the experiment.
- Treat cells with varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Heat Shock:
- For an initial melt curve, aliquot the cell suspensions into PCR tubes.
- Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[3]
3. Cell Lysis and Fractionation:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[3]
- Carefully collect the supernatant containing the soluble proteins.[3]
4. Protein Quantification and Western Blot Analysis:
- Determine the protein concentration of the soluble fractions using a BCA assay.[3]
- Normalize the protein concentrations for all samples.[3]
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[3]
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PRMT1 antibody) overnight at 4°C.[3]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
- Detect the signal using an ECL substrate and an imaging system.[3]
Data Analysis and Interpretation:
The intensity of the bands on the Western blot corresponds to the amount of soluble target protein remaining after the heat shock. Plotting the band intensities against the corresponding temperatures generates a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and thus, target engagement.
Illustrative Data:
Table 1: CETSA® Melt Curve Data for PRMT1 with and without GSK3368715
| Temperature (°C) | Vehicle (Relative Band Intensity) | GSK3368715 (10 µM) (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 1.00 |
| 50 | 0.75 | 0.98 |
| 55 | 0.40 | 0.90 |
| 60 | 0.10 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.00 | 0.10 |
Comparison with Alternatives:
While CETSA® is a powerful tool, it is important to consider its limitations and how it compares to other methods.
Table 2: Comparison of Target Engagement Confirmation Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization | Label-free, performed in intact cells, direct measure of binding | Requires a specific antibody, lower throughput for traditional Western blot readout |
| Biochemical Assays | Measures direct effect on purified protein activity | High throughput, allows for detailed kinetic studies | Lacks cellular context, may not reflect in-cell potency |
| Cell-Based Reporter Assays | Measures downstream functional consequences of target engagement | High throughput, provides functional information | Indirect measure of binding, can be affected by off-target effects |
Section 2: Biochemical Enzyme Inhibition Assays - Quantifying Intrinsic Potency
Principle: Biochemical assays measure the ability of a compound to directly inhibit the activity of its purified target enzyme in a controlled, in vitro environment.[6][10] These assays are crucial for determining a compound's intrinsic potency (e.g., IC50 value) and for understanding its mechanism of inhibition.[7][11]
Experimental Workflow:
Caption: A generalized workflow for a biochemical enzyme inhibition assay.[7]
Detailed Protocol: PRMT1 Biochemical Inhibition Assay
1. Materials and Reagents:
- Purified recombinant PRMT1 enzyme.
- A specific substrate for PRMT1 (e.g., a histone H4 peptide).
- S-adenosyl-L-[methyl-¹⁴C]-methionine (radiometric assay) or a suitable non-radioactive detection system.
- GSK3368715 or other test compounds.
- Assay buffer optimized for PRMT1 activity.
- 96-well microplates.
- Microplate reader or scintillation counter.
2. Step-by-Step Procedure:
- Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the assay buffer. Prepare a serial dilution of the inhibitor.[7]
- Enzyme and Inhibitor Pre-incubation: Add a fixed amount of PRMT1 to each well of the microplate. Add different concentrations of GSK3368715. Include a control well with no inhibitor. Incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature.[7]
- Initiate the Reaction: Start the enzymatic reaction by adding the substrate and S-adenosyl-L-[methyl-¹⁴C]-methionine to each well.[7]
- Monitor the Reaction: Incubate for a set time, then stop the reaction. For a radiometric assay, this may involve spotting the reaction mixture onto a filter paper and washing away unincorporated radiolabel.
- Data Analysis: Quantify the amount of product formed (e.g., methylated peptide) using a suitable detection method. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Data Analysis and Interpretation:
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Illustrative Data:
Table 3: Biochemical IC50 Values for PRMT1 Inhibitors
| Compound | IC50 (nM) |
| GSK3368715 | 5 |
| Alternative A | 50 |
| Alternative B | 500 |
Section 3: Cell-Based Reporter Assays - Linking Target Engagement to Cellular Function
Principle: Cell-based reporter assays are designed to measure the downstream functional consequences of target engagement.[8] By linking the activity of a specific signaling pathway to the expression of a reporter gene (e.g., luciferase or green fluorescent protein), these assays can provide a quantitative readout of a compound's ability to modulate its target's function in a cellular context.[8][9]
Experimental Workflow:
Caption: A simplified workflow for a cell-based reporter gene assay.
Detailed Protocol: PRMT1 Cellular Reporter Assay
1. Materials and Reagents:
- A suitable cell line.
- A reporter plasmid containing a promoter with response elements sensitive to the PRMT1 signaling pathway, driving the expression of a reporter gene (e.g., luciferase).
- Transfection reagent.
- GSK3368715 or other test compounds.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.
2. Step-by-Step Procedure:
- Cell Seeding and Transfection: Seed the cells in a 96-well plate. Transfect the cells with the reporter plasmid according to the manufacturer's instructions.
- Inhibitor Treatment: After an appropriate incubation period to allow for reporter gene expression, treat the cells with various concentrations of GSK3368715. Include a vehicle control.[7]
- Incubation: Incubate the cells with the inhibitor for a defined time.[7]
- Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a plate reader.
- Data Analysis: Normalize the reporter activity to a control for cell viability. Calculate the percent inhibition for each inhibitor concentration and determine the cellular IC50 value.
Data Analysis and Interpretation:
A dose-dependent decrease in reporter gene activity in the presence of the inhibitor indicates that the compound is engaging its target and modulating the downstream signaling pathway.
Illustrative Data:
Table 4: Cellular IC50 Values from a PRMT1 Reporter Assay
| Compound | Cellular IC50 (nM) |
| GSK3368715 | 25 |
| Alternative A | 200 |
| Alternative B | >1000 |
Synthesizing the Evidence: A Holistic View of Target Engagement
A compelling case for target engagement is built upon the convergence of evidence from multiple, orthogonal assays.
Signaling Pathway Visualization:
Caption: PRMT1 signaling pathway and the point of inhibition by GSK3368715.[3]
By integrating the data from CETSA®, biochemical assays, and cell-based reporter assays, researchers can build a comprehensive and compelling narrative for the target engagement of their compound. For instance, a compound that demonstrates a thermal shift in CETSA®, potent inhibition in a biochemical assay, and corresponding functional effects in a cell-based reporter assay at similar concentrations provides strong evidence of on-target activity.
Conclusion
The confirmation of target engagement is a non-negotiable step in the rigorous evaluation of any novel small molecule therapeutic. By employing a multi-pronged approach that combines direct biophysical measurements with in vitro and cell-based functional assays, researchers can gain a high degree of confidence in a compound's mechanism of action. The methodologies and principles outlined in this guide, while illustrated with a specific example, provide a universally applicable framework for the robust validation of target engagement, ultimately contributing to the development of safer and more effective medicines.
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A Head-to-Head Comparison of Thia-Aza and Oxa-Aza Spiro Compounds: A Guide for Drug Discovery Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that offer improved physicochemical and biological properties is paramount. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a compelling structural motif, often leading to enhanced target engagement and improved pharmacokinetic profiles. Within this class, the introduction of heteroatoms such as sulfur and oxygen into the spirocyclic core, creating thia-aza and oxa-aza spiro compounds, respectively, presents a fascinating avenue for modulating molecular properties. This guide provides a comprehensive head-to-head comparison of these two important classes of spirocycles, offering insights into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and detailed protocols.
The Principle of Bioisosterism: Sulfur vs. Oxygen in a Spirocyclic Framework
The strategic replacement of an oxygen atom with a sulfur atom (or vice versa) is a classic bioisosteric approach in drug design. While both are chalcogens and share some similarities, their distinct differences in electronegativity, size, and ability to form hydrogen bonds can profoundly impact a molecule's properties. In heterocyclic systems, this substitution can influence ring planarity, bond angles, and overall conformation, which in turn affects how the molecule interacts with biological targets.
Generally, sulfur is larger and less electronegative than oxygen. This can lead to altered bond lengths and angles within the spirocyclic ring. The lone pairs of electrons on sulfur are more diffuse and less available for hydrogen bonding compared to oxygen. These fundamental differences are the basis for the distinct properties observed between thia-aza and oxa-aza spiro compounds.
Physicochemical Properties: A Comparative Analysis
A critical aspect of drug design is the optimization of a compound's physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). Here, we delve into a comparison of key properties between thia-aza and oxa-aza spiro compounds.
Solubility
The incorporation of an oxygen atom into a spirocyclic system has been shown to dramatically improve aqueous solubility. This is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, enhancing interactions with water molecules. For instance, studies on oxa-spirocycles have demonstrated a significant increase in solubility (up to 40-fold) compared to their carbocyclic counterparts.[1][2] While direct comparative studies with analogous thia-aza spiro compounds are limited, the general principle of oxygen's superior hydrogen bonding capacity suggests that oxa-aza spiro compounds will typically exhibit higher aqueous solubility than their thia-aza counterparts.
Lipophilicity
Lipophilicity, often expressed as logP or logD, is a crucial parameter influencing a compound's ability to cross cell membranes. The replacement of a carbon atom with an oxygen atom in a spirocycle generally leads to a decrease in lipophilicity.[1] Conversely, the introduction of a sulfur atom, being larger and more polarizable than carbon but less effective at hydrogen bonding than oxygen, can have a more nuanced effect. In many heterocyclic systems, the replacement of oxygen with sulfur leads to an increase in lipophilicity. For example, in a comparative study of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, the sulfur-containing compounds were found to have improved lipid solubility.[3] Therefore, it is reasonable to extrapolate that thia-aza spiro compounds are generally more lipophilic than their oxa-aza bioisosteres.
Table 1: Predicted Physicochemical Property Comparison
| Property | Thia-Aza Spiro Compounds | Oxa-Aza Spiro Compounds | Rationale |
| Aqueous Solubility | Lower | Higher | Oxygen is a stronger hydrogen bond acceptor.[1] |
| Lipophilicity (logP/logD) | Higher | Lower | Sulfur is less polar and a weaker hydrogen bond acceptor than oxygen.[3] |
| Metabolic Stability | Potentially more prone to oxidation | Generally more stable | The sulfur atom can be susceptible to oxidation by metabolic enzymes (e.g., to sulfoxides and sulfones). |
Biological Activity: A Tale of Two Heteroatoms
The choice between a thia-aza and an oxa-aza spiro scaffold can have significant implications for a compound's biological activity. The differences in their electronic properties, steric profiles, and hydrogen bonding capabilities can lead to altered binding affinities and selectivities for their biological targets.
Anticancer Activity
Both thia-aza and oxa-aza spiro compounds have demonstrated promising anticancer activity. For instance, novel 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibitory activities against various cancer cell lines. Similarly, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been designed and synthesized as potent antitumor agents.
A direct comparison of bioisosteric pairs is crucial for understanding the structure-activity relationship (SAR). In a study comparing 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, the thiadiazole derivatives exhibited superior anticancer activity.[3] This suggests that the sulfur atom may be involved in key interactions with the target protein that are not as favorable with an oxygen atom. The increased lipophilicity of thia-aza compounds could also contribute to better cell permeability and higher intracellular concentrations.
Antimicrobial Activity
Thia-aza spiro compounds, particularly those containing a thiazolidinone ring, are a well-established class of antimicrobial agents. The sulfur atom in the thiazolidinone ring is often crucial for their mechanism of action. While oxa-aza spiro compounds have also been investigated for their antimicrobial properties, the body of literature supporting the broad-spectrum activity of thia-aza derivatives is more extensive. The choice between the two scaffolds will likely depend on the specific microbial target and the desired mechanism of action.
Experimental Protocols
To facilitate the exploration and comparison of these spirocyclic scaffolds, we provide the following detailed experimental protocols.
Synthesis of a Generic Thia-Aza Spiro Compound
This protocol describes a general method for the synthesis of a 1-thia-4-azaspiro[4.5]decan-3-one scaffold, which can be further functionalized.
Workflow for the Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one
Caption: General workflow for the synthesis of a 1-thia-4-azaspiro[4.5]decan-3-one scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq), an appropriate primary amine (1.0 eq), and thioglycolic acid (1.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-thia-4-azaspiro[4.5]decan-3-one.
Synthesis of a Generic Oxa-Aza Spiro Compound
The synthesis of oxa-aza spiro compounds often involves a key cyclization step. The following protocol outlines a general approach.
Workflow for the Synthesis of a 1-Oxa-4-azaspiro[4.5]decan-3-one
Caption: General workflow for the synthesis of a 1-oxa-4-azaspiro[4.5]decan-3-one scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark trap and condenser, dissolve the N-substituted amino alcohol (1.0 eq) and cyclohexanone (1.2 eq) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1-oxa-4-azaspiro[4.5]decan-3-one.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized spiro compounds against cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the thia-aza and oxa-aza spiro compounds in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the spiro compounds against various bacterial strains.[5][6]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thia-aza and oxa-aza spiro compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The choice between a thia-aza and an oxa-aza spiro scaffold is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties of the final compound. Oxa-aza spiro compounds generally offer the advantage of higher aqueous solubility and lower lipophilicity, which can be beneficial for improving the ADME profile of a drug candidate. Conversely, thia-aza spiro compounds may provide advantages in terms of increased lipophilicity and potentially enhanced biological activity, as demonstrated in some heterocyclic systems.
The field would greatly benefit from direct, head-to-head comparative studies of bioisosteric pairs of thia-aza and oxa-aza spiro compounds. Such studies would provide invaluable data for medicinal chemists to make more informed decisions during the lead optimization process. Future research should also focus on exploring the metabolic stability of these scaffolds and elucidating their mechanisms of action to fully unlock their therapeutic potential. By leveraging the distinct properties of sulfur and oxygen within a spirocyclic framework, researchers can continue to expand the chemical space for drug discovery and develop novel therapeutics with improved efficacy and safety profiles.
References
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022;27(9):2709. Available from: [Link]
-
Heterocyclic Anticancer Compounds: Using S-NICS Method. Journal of Chemical Reviews. 2020;2(3):191-201. Available from: [Link]
-
Synthesis and evaluation of heterocyclic compounds for their anti-cancer activity: a comparative. International Journal of Advanced Research. 2023;11(8):664-670. Available from: [Link]
-
Lipophilicity & Solubility. Creative Bioarray. Available from: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. 2022;27(19):6504. Available from: [Link]
-
Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications. 2025. Available from: [Link]
-
Anticancer Activity in Heterocyclic Organic Structures | A Pathway to. De Gruyter. Available from: [Link]
-
Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective. Amanote Research. 2017. Available from: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry, Bienta. 2022. Available from: [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. 2025. Available from: [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. 2023. Available from: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021;12(34):11294-11305. Available from: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. 2021. Available from: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. ScienceDirect. 2016. Available from: [Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdb.apec.org [pdb.apec.org]
- 6. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Basicmedical Key [basicmedicalkey.com]
Safety Operating Guide
Personal protective equipment for handling 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
Topic: Personal Protective Equipment & Handling Guide for 3-Thia-9-azaspiro[5.5]undecane-8,10-dione CAS Number: 1339737-81-3 Classification: Functionalized Spiro-Glutarimide / Pharmaceutical Intermediate
Executive Safety Summary
3-Thia-9-azaspiro[5.5]undecane-8,10-dione is a specialized spirocyclic glutarimide building block used in medicinal chemistry, particularly in the synthesis of cereblon ligands and other bioactive scaffolds.
Critical Hazard Alert: While specific toxicological data for this exact CAS is limited, its structural classification as a glutarimide derivative (structurally related to thalidomide/lenalidomide analogs) necessitates the implementation of the Precautionary Principle . It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Suspected Reproductive Toxin until proven otherwise.
Immediate Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Irritant: Causes skin (H315), eye (H319), and respiratory tract irritation (H335).
-
Sensitization/Reproductive Toxicity: Potential for teratogenicity or sensitization based on the glutarimide pharmacophore.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1339737-81-3 |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | >150°C (Predicted based on analogs) |
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must establish engineering controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution: Not applicable for synthesis requirements.
-
Engineering Controls (Primary Barrier):
-
Handling: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Containment Enclosure (ST1/ST2 Band) .
-
Ventilation: Ensure face velocity is calibrated to 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Use an ionizing bar during weighing to prevent powder dispersal.
-
-
Administrative Controls:
-
Restricted access to the handling area.
-
"Reproductive Hazard" signage on the hood sash.
-
Personal Protective Equipment (PPE) Protocol
This protocol is designed for OEB 3 (Occupational Exposure Band 3) handling standards, suitable for compounds with suspected bioactivity.
A. Respiratory Protection (Critical)
-
Standard Operation (In Hood): N95 or P2/P3 disposable respirator.
-
Why: Prevents inhalation of incidental dust if the sash is raised or airflow is disrupted.
-
-
Spill Cleanup / Outside Hood: Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.
-
Why: Provides a higher Protection Factor (APF 1000) against airborne particulates during uncontrolled releases.
-
B. Dermal Protection
-
Gloves: Double-gloving strategy is mandatory.
-
Inner Layer: Nitrile (4 mil / 0.1 mm) – Inspection white/blue.
-
Outer Layer: Nitrile or Neoprene (Extended Cuff, 5–8 mil).
-
Technique: Tape the inner glove to the lab coat sleeve. Change outer gloves immediately after any splash or every 2 hours.
-
-
Body Wear:
-
Tyvek® lab coat or disposable gown with elastic cuffs.
-
Closed-toe chemically resistant shoes + shoe covers (if handling >10g).
-
C. Ocular Protection
-
Standard: Chemical splash goggles (indirect venting).
-
Why: Safety glasses are insufficient for fine powders that can drift around side shields.
-
-
High Risk: Face shield over goggles if conducting reactions under pressure or heat.
Operational Workflow: Safe Handling Logic
The following diagram illustrates the decision logic and workflow for handling this compound, ensuring containment continuity.
Figure 1: Operational workflow for handling 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, detailing the progression from storage to disposal and emergency spill logic.
Step-by-Step Handling Procedures
Protocol A: Weighing & Transfer
-
Preparation: Place a balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat (pig mat).
-
Static Mitigation: Use an anti-static gun on the weighing boat and spatula. Glutarimide powders can be electrostatic.
-
Transfer: Open the source container only inside the hood. Weigh the required amount.
-
Solvation: Ideally, add the solvent (e.g., DMSO) to the weighing boat or flask before removing it from the hood. Transporting the material in solution significantly reduces inhalation risk.
-
Decontamination: Wipe the exterior of the source container with a solvent-dampened wipe (ethanol/water) before returning it to storage.
Protocol B: Emergency Spill Response
-
Do NOT Dry Sweep: This generates airborne dust.
-
Small Spill (<5g):
-
Cover spill with wet paper towels (dampened with water) to suppress dust.
-
Wipe up inward from the periphery.
-
Place all waste in a double-bagged hazardous waste container.
-
-
Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the spiro-compound.
Waste Disposal & Deactivation
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Method: High-temperature incineration.
-
Liquids: Collect all mother liquors and washings in "Halogenated/Sulfur Organic Waste" streams.
-
Solids: Contaminated gloves, mats, and weighing boats must be double-bagged and labeled "Toxic Solid Waste."
References
-
ChemSrc. (2025).[2][3] CAS 1339737-81-3 Entry and Physical Properties. Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary for 3-Oxa-9-azaspiro[5.5]undecane (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
